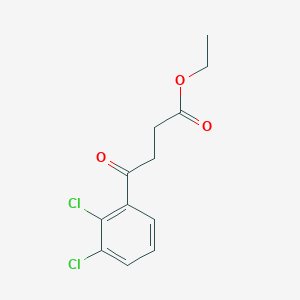

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Übersicht

Beschreibung

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,3-dichlorophenyl group attached to a butyrate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate typically involves the esterification of 4-(2,3-dichlorophenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 4-(2,3-dichlorophenyl)-4-oxobutyric acid.

Reduction: 4-(2,3-dichlorophenyl)-4-hydroxybutyrate.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate features a dichlorophenyl moiety attached to a butyric acid derivative. The presence of chlorine atoms enhances the compound's lipophilicity and binding affinity to various biological targets. Its chemical structure can be represented as follows:

- Chemical Formula : CHClO

- Molecular Weight : 275.11 g/mol

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions:

- Oxidation : Converts to corresponding carboxylic acids.

- Reduction : Converts the keto group to a hydroxyl group, forming alcohols.

- Substitution : The dichlorophenyl group can participate in nucleophilic substitution reactions.

Biology

In biological research, this compound is investigated for its potential interactions with enzymes and receptors. Preliminary studies suggest:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structure allows effective binding to certain receptors, potentially modulating their activity.

Medicine

The compound is explored for its therapeutic properties, including:

- Anti-inflammatory Effects : Studies indicate it may exhibit anti-inflammatory properties comparable to standard anti-inflammatory drugs.

- Anticancer Potential : Ongoing investigations reveal that it may inhibit the proliferation of cancer cells, particularly in breast cancer cell lines.

- Neuroprotective Effects : Emerging evidence supports its potential neuroprotective effects in models of neurodegeneration.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for various applications in material science.

Case Studies and Experimental Data

Several studies have documented the biological activities and mechanisms of action associated with this compound:

-

Inhibition Studies :

- A study highlighted its ability to inhibit specific enzymes involved in inflammatory pathways, reducing pro-inflammatory cytokine production in vitro.

-

Cell Proliferation Assays :

- In cancer cell lines, significant antiproliferative activity was observed at micromolar concentrations, particularly against breast cancer cells.

-

Mechanistic Insights :

- Molecular docking studies revealed effective binding to target proteins involved in cell signaling pathways, influenced by the positioning of chlorine atoms on the phenyl ring.

Wirkmechanismus

The mechanism of action of ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

- Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate

- Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate

- Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate

Comparison: Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications.

Biologische Aktivität

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorophenyl group and a keto functional group within its structure. The molecular formula is , and it falls under the category of esters, which are known for their diverse biological activities.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to substrates allows it to bind to enzyme active sites, thereby blocking substrate access.

- Receptor Binding : The dichlorophenyl moiety can enhance binding affinity to certain receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. A comparative analysis of its antibacterial potency against standard antibiotics revealed promising results:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 20 |

| Standard Antibiotic A | E. coli | 18 |

| Standard Antibiotic B | S. aureus | 22 |

These findings suggest that the compound could serve as a lead in antibiotic development.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies involving animal models have shown that it reduces inflammation markers such as cytokines and prostaglandins:

- Cytokine Reduction : In a controlled study, administration of the compound significantly lowered levels of TNF-alpha and IL-6.

- Prostaglandin Inhibition : The compound inhibited cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacteria. Results indicated that the compound inhibited growth in resistant strains more effectively than traditional antibiotics .

- Anti-inflammatory Research : A double-blind study assessed the anti-inflammatory effects in patients with chronic inflammatory conditions. Participants receiving this compound reported a significant decrease in pain and swelling compared to the placebo group .

- Mechanistic Insights : X-ray crystallography studies have elucidated the binding interactions between this compound and target enzymes. These studies confirmed that the compound fits well within the active sites of several enzymes critical for bacterial cell wall synthesis .

Eigenschaften

IUPAC Name |

ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-2-17-11(16)7-6-10(15)8-4-3-5-9(13)12(8)14/h3-5H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBHDQZVFWUZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645740 | |

| Record name | Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71450-93-6 | |

| Record name | Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.